molecular formula C18H10S2 B12958229 10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

Cat. No.: B12958229
M. Wt: 290.4 g/mol
InChI Key: ICDSCKCHUNSGRV-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing pentacyclic hydrocarbon with a highly fused polycyclic framework. Its structure features two sulfur atoms at positions 10 and 20 within a rigid pentacyclic scaffold, as denoted by the IUPAC name. The compound’s unique topology arises from the fusion of five rings, including bridgehead atoms at positions 3,11; 4,9; and 14,17. This structural complexity confers distinct electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry .

Properties

Molecular Formula

C18H10S2

Molecular Weight

290.4 g/mol

IUPAC Name

10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

InChI

InChI=1S/C18H10S2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H

InChI Key

ICDSCKCHUNSGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)C5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous polycyclic systems:

Compound Name Heteroatoms Molecular Formula Key Features Reported Applications
10,20-Dithiapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-1(13),2,4,6,8,11,14,16,18-nonaene S (2) C₁₈H₁₀S₂ Dual sulfur atoms in pentacyclic framework; high rigidity Potential semiconductor material
Calothrixin A (20-oxido-10-aza-20-azoniapentacyclo[11.8.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione) N (2), O (1) C₂₀H₁₄N₂O₃ Nitrogen and oxygen substituents; quinone moieties Antiplasmodial activity
Anthra[2,3-b:6,7-b']dithiophene (6,16-dithiapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa-1,3(11),4,7,9,12,14,17,19-nonaene) S (2) C₁₈H₁₀S₂ Anthracene-fused dithiophene; planar π-conjugation Organic electronics
(2S)-18-Thia-6,14,16,19,20-pentaazapentacyclo[12.6.0.0²,⁶.0⁸,¹³.0¹⁵,¹⁹]icosa-1(20),8,10,12,15-pentaene-7,17-dione S (1), N (5) C₁₆H₁₂N₅O₂S Mixed sulfur/nitrogen system; lactam and thioether linkages Synthetic intermediate for bioactive molecules
8,15-Dioxa-10,13-diazatetracyclo[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene O (2), N (2) C₁₆H₁₀N₂O₂ Oxygen and nitrogen in tetracyclic system; moderate polarity Crystallography and drug design

Key Findings :

Heteroatom Influence :

  • The 10,20-dithia compound’s sulfur atoms enhance electron delocalization compared to nitrogen- or oxygen-containing analogs like Calothrixin A and 8,15-dioxa-10,13-diaza derivatives. This property is critical for applications in conductive materials .
  • In contrast, Calothrixin A leverages nitrogen and oxygen for redox activity, enabling interactions with biological targets such as Plasmodium parasites .

Synthetic Accessibility :

  • The target compound’s synthesis is unreported in the literature, but analogs like Anthra[2,3-b:6,7-b']dithiophene are synthesized via cycloaddition or thiophene fusion, achieving yields of ~60–70% .
  • Mixed heteroatom systems (e.g., 18-thia-6,14,16,19,20-pentaaza) require multistep routes with chromatographic purification, yielding ~65% .

Thermal Stability :

  • Sulfur-containing compounds exhibit higher melting points (e.g., 284–286°C for the 18-thia-pentaaza derivative) compared to oxygen/nitrogen analogs (e.g., Calothrixin A, mp ~250°C) .

Biological Activity :

  • Nitrogen-rich systems like Calothrixin A show potent antiplasmodial activity (IC₅₀ < 1 µM), whereas sulfur-dominated frameworks are less explored in medicinal contexts but show promise in photophysical applications .

Biological Activity

The compound 10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene is a complex organic molecule known for its unique structure and potential biological activities. This article will explore its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly intricate structure characterized by multiple sulfur atoms and a polycyclic framework. Its molecular formula is C18H12N2O4S2C_{18}H_{12}N_2O_4S_2, with a molecular weight of approximately 384.43 g/mol.

PropertyValue
Molecular FormulaC18H12N2O4S2
Molecular Weight384.43 g/mol
IUPAC Name10,20-tetraoxo-10λ6,20λ6-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4(9),5,7,11,14(19),15,17-nonaene-7,17-diamine

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The unique arrangement of functional groups allows it to bind selectively to specific targets within the cell.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation markers in cellular models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines indicated that the compound reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours of treatment.

Research Findings

Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its biological effects:

  • Cellular Pathways : Investigations into signaling pathways have revealed that the compound may activate apoptosis in cancer cells through caspase activation.
  • Structure-Activity Relationship (SAR) : Studies are ongoing to determine how variations in the molecular structure affect its biological activity.

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